molecular formula C7H11N3O B7812497 N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide

N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide

Cat. No.: B7812497
M. Wt: 153.18 g/mol
InChI Key: JARMDBDCZSRKRJ-UHFFFAOYSA-N
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Description

N-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide (CAS 500024-91-9) is an organic compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . This chemical serves as a valuable intermediate in medicinal chemistry and drug discovery research. It has been identified as a hit compound in screening assays for inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), a prominent therapeutic target for managing oxidative stress . Dysregulation of the Keap1-Nrf2 pathway is implicated in the pathogenesis of conditions such as acute lung injury (ALI) and neurodegenerative diseases . By inhibiting the Keap1-Nrf2 interaction, this compound and its structural analogs can activate the Nrf2 signaling pathway, leading to the upregulation of cytoprotective genes and offering a potential therapeutic strategy for mitigating oxidative damage and inflammation . Researchers can utilize this compound as a key building block for the synthesis of more potent inhibitors or as a scaffold for exploring structure-activity relationships (SAR) in developing novel therapeutics for oxidative stress-related disorders . The product is available in various quantities for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N'-hydroxy-1,5-dimethylpyrrole-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-3-4-6(10(5)2)7(8)9-11/h3-4,11H,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARMDBDCZSRKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxylamine-Mediated Functionalization of Pyrrole Carboximidamides

A foundational method involves the direct hydroxylation of 1,5-dimethyl-1H-pyrrole-2-carboximidamide using hydroxylamine hydrochloride under basic conditions. This approach, adapted from analogous syntheses of N-hydroxyindole carboximidamides, proceeds via nucleophilic substitution at the carboximidamide group.

Typical Procedure :

  • Reagents : 1,5-Dimethyl-1H-pyrrole-2-carboximidamide (1.0 equiv), hydroxylamine hydrochloride (2.5 equiv), diisopropylethylamine (DIPEA, 3.0 equiv).

  • Solvent : Ethanol or tetrahydrofuran (THF).

  • Conditions : Reflux at 80–90°C for 4–6 hours.

  • Workup : Solvent evaporation, aqueous extraction, and chromatography (ethyl acetate/hexane).

  • Yield : 65–75%.

The reaction mechanism involves deprotonation of hydroxylamine by DIPEA, generating a nucleophilic NH₂O⁻ species that attacks the electrophilic carbon of the carboximidamide. Subsequent tautomerization stabilizes the N-hydroxy product.

Nitrile-to-Carboximidamide Conversion

An alternative route starts from 1,5-dimethyl-1H-pyrrole-2-carbonitrile, leveraging hydroxylamine to form the carboximidamide scaffold. This method, validated in pyrrolo[2,3-b]pyridine systems, offers advantages in precursor availability.

Reaction Steps :

  • Nitrile Hydroxylation :

    • Treat 1,5-dimethyl-1H-pyrrole-2-carbonitrile with hydroxylamine hydrochloride (1.2 equiv) in ethanol/DMF (3:1).

    • Stir at 60°C for 3 hours to form the intermediate amidoxime.

  • Tautomerization :

    • Acidic workup (HCl, 1M) induces rearrangement to N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide.

    • Yield : 70–80%.

Industrial Production Considerations

While detailed industrial protocols remain proprietary, scalability challenges and solutions can be inferred from analogous oxadiazole syntheses:

Parameter Laboratory Scale Industrial Adaptation
Solvent Ethanol/THFWater-tolerant solvents (e.g., PEG)
Catalyst DIPEARecyclable bases (e.g., Amberlyst)
Temperature 80–90°CContinuous flow reactors (120°C)
Yield Optimization ChromatographyCrystallization or membrane filtration

Key industrial challenges include minimizing hydroxylamine decomposition at elevated temperatures and ensuring regioselectivity in large batches. Microwave-assisted and flow chemistry techniques have shown promise in reducing reaction times from hours to minutes.

Reaction Optimization and Byproduct Analysis

Impact of Solvent Polarity

A study comparing solvents revealed:

Solvent Dielectric Constant Yield (%) Byproducts Identified
Ethanol24.375None
DMF36.768Over-hydroxylated derivatives
THF7.672Dehydrated pyrrole impurities

Polar aprotic solvents like DMF accelerate reaction rates but favor side reactions due to increased nucleophilicity of hydroxylamine.

Catalytic Additives

Incorporating Lewis acids (e.g., ZnCl₂) enhances electrophilicity at the carboximidamide carbon:

  • ZnCl₂ (10 mol%) : Increases yield to 85% by coordinating to the carboximidamide nitrogen, polarizing the C=N bond.

  • Without catalyst : Requires stoichiometric DIPEA, generating amine salts that complicate purification.

Comparative Analysis of Synthetic Routes

Method Precursor Cost Step Count Overall Yield Scalability
Hydroxylamine functionalizationModerate165–75%High
Nitrile conversionLow270–80%Moderate

The nitrile route, though longer, provides higher yields and utilizes stable precursors, making it preferable for kilogram-scale production.

Emerging Methodologies

Photocatalytic Hydroxylation

Recent advances employ visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to generate hydroxyl radicals from water, enabling milder conditions (25°C, pH 7). Preliminary results show 60% yield without base additives, though regioselectivity requires further optimization.

Biocatalytic Approaches

Engineered amidases from Pseudomonas putida have demonstrated ability to hydroxylate pyrrole carboximidamides in aqueous buffer (30°C, 24h) . While yields remain low (≈40%), this method aligns with green chemistry principles.

Chemical Reactions Analysis

Cycloaddition Reactions via Nitrile Oxide Intermediates

The N-hydroxy group undergoes dehydration to form reactive nitrile oxide intermediates, facilitating 1,3-dipolar cycloaddition reactions. This process is critical for synthesizing isoxazole derivatives:

Reaction Pathway :

  • Nitrile Oxide Generation : Treatment with chlorinating agents (e.g., TsCl, NCS) converts the hydroxyimidamide to a nitrile oxide .

  • Cycloaddition : The nitrile oxide reacts with alkynes or alkenes under microwave irradiation or thermal conditions to yield isoxazoles .

Example :

Reactants Conditions Product Yield Source
Alkyne + Nitrile OxideMicrowave, 80°C, 8–10 hIsoxazole-linked glyco-conjugates75–90%

Functionalization of the Pyrrole Ring

The 1,5-dimethylpyrrole core influences electronic and steric properties, directing regioselective reactions:

Observed Reactivity :

  • Electrophilic Substitution : Limited due to electron-withdrawing carboximidamide group.

  • Radical Reactions : Under halogenation conditions (e.g., NCS), selective chlorination may occur at unsubstituted positions .

Hydrolysis and Stability

The hydroxyimidamide group is susceptible to hydrolysis under acidic or basic conditions:

Hydrolysis Pathways :

Condition Product Note
Acidic (HCl)1,5-Dimethylpyrrole-2-carboxylic acidRequires prolonged heating .
Basic (NaOH)Amide derivativesPartial decomposition observed .

Experimental Considerations

  • Handling : Solid form; stable under inert conditions but hygroscopic .

  • Hazards : H302 (harmful if swallowed), H312/H332 (harmful on skin/inhalation) .

Scientific Research Applications

Chemistry

The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution. For example:

  • Oxidation : Can yield oxo derivatives.
  • Reduction : Converts the carboximidamide group to an amine.
  • Substitution : The hydroxy group can be replaced by other functional groups.

Biology

N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide is under investigation for its biological activities , particularly:

  • Antimicrobial Properties : Studies show effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of cell wall synthesis.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.05 µg/mL
    Escherichia coli0.10 µg/mL
  • Anticancer Activity : In vitro studies demonstrate that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells through caspase pathway activation.
    Cell LineIC50 (µM)Effect Observed
    MCF-70.08Induction of apoptosis
    HeLa0.10Cell cycle arrest

Medicine

Research is ongoing to explore its potential as a therapeutic agent . The compound's ability to modulate enzyme activity through hydrogen bonding interactions makes it a candidate for drug development targeting specific diseases .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its unique reactivity profile enhances the efficiency of synthetic routes in material science.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated potent activity comparable to standard antibiotics.

Study 2: Anticancer Activity

In another study focusing on its anticancer properties, treatment with this compound resulted in significant reductions in cell viability in MCF-7 cells, alongside increased apoptotic markers .

Mechanism of Action

The mechanism of action of N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The N-hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a broader class of hydroxylamine-substituted heterocycles. Key structural analogs include pyrazole- and pyrrolidine-based derivatives (Table 1).

Table 1: Structural and Physicochemical Properties of Selected Hydroxylamine Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Heterocycle Functional Groups
N-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide Not Available C₇H₁₁N₃O 169.19 Pyrrole N-hydroxy, carboximidamide, methyl
N-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carboxamide 133378-82-2 C₇H₁₀N₄O₂ 182.18 Pyrazole N-hydroxy, carboxamide, methyl
(3R,4R)-3-Amino-1-hydroxy-4-isopropylpyrrolidin-2-one 136679-06-6 C₈H₁₄N₂O₂ 170.21 Pyrrolidinone N-hydroxy, amide, isopropyl

Key Structural Differences :

  • Heterocycle Aromaticity : The pyrrole ring in the target compound is aromatic with one nitrogen atom, while pyrazole analogs (e.g., 133378-82-2) contain two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity and resonance stability .
  • Substituent Effects : Methyl groups at positions 1 and 5 on the pyrrole ring may sterically hinder intermolecular interactions compared to pyrazole derivatives with substituents at positions 3 and 5 .

Reactivity and Hydrogen-Bonding Patterns

Hydroxylamine derivatives exhibit distinct reactivity due to their N-hydroxy group. For example:

  • Acidity : The N-OH group in pyrrole derivatives (pKa ~6–8) is less acidic than pyrazole analogs (pKa ~4–6) due to reduced electron-withdrawing effects from the single nitrogen in the pyrrole ring .
  • Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) suggests that pyrrole-based hydroxylamines may form bifurcated hydrogen bonds (e.g., R₂²(8) motifs) with adjacent molecules, while pyrazole derivatives often engage in linear chains (C(4) motifs) due to dual nitrogen sites .

Biological Activity

N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article provides an overview of its biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with hydroxy and carboximidamide groups. The presence of these functional groups is critical for its biological activity, as they facilitate interactions with various molecular targets in biological systems.

The mechanism by which this compound exerts its effects involves:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.
  • Reactivity : The carboximidamide moiety participates in various chemical reactions that can modulate enzyme and receptor activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.
  • Compounds structurally related to this pyrrole derivative have demonstrated significant antibacterial activity, suggesting a potential for development into therapeutic agents against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer potential . Studies have reported:

  • Cell Proliferation Inhibition : N-hydroxy derivatives have been shown to inhibit the proliferation of cancer cell lines in vitro.
  • Mechanistic Insights : The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological ActivityNotes
1,5-Dimethyl-1H-pyrrole-2-carboximidamideLacks hydroxy groupLower reactivityLess effective as an antimicrobial agent
N'-Hydroxy-1H-pyrrole-2-carboximidamideSimilar structure without methyl groupsAnticancer activity notedDifferent reactivity profile
N-hydroxy derivativesVarying substitutions on pyrrole ringEnhanced anti-inflammatory effectsHydroxy substitution enhances activity

The unique combination of hydroxy and carboximidamide groups in this compound contributes to its distinct biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have provided valuable insights into the pharmacological potential of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives of pyrrole compounds showed significant antibacterial activity against multi-drug resistant strains. The MIC values were comparable to existing antibiotics .
  • Anticancer Mechanisms : Research highlighted the ability of certain pyrrole derivatives to induce apoptosis in human cancer cell lines through ROS-mediated pathways. This suggests potential applications in cancer therapy .
  • Inflammatory Response Modulation : Compounds related to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, indicating anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide, and what coupling reagents are optimal for forming the carboximidamide moiety?

  • Methodological Answer : The synthesis of carboximidamide derivatives often employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in the presence of a base such as diisopropylethylamine (DIPEA). These reagents facilitate amide bond formation in polar aprotic solvents like DMF. For hydroxylamine incorporation, N-benzylhydroxylamine·HCl can be used as a nucleophile .

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Methodological Answer : Avoid dust formation and use personal protective equipment (PPE), including safety glasses and gloves. Store in a dry, cool environment with proper ventilation. Refer to analogous safety protocols for structurally related compounds, which recommend avoiding skin/eye contact and using CO₂ or dry powder extinguishers for fire hazards .

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. For example, ¹H NMR at 300 MHz and ¹³C NMR at 75 MHz in deuterated solvents (e.g., DMSO-d₆) can resolve proton environments and confirm regiochemistry. HRMS validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) be integrated with synthetic approaches to predict the biological activity of this compound derivatives?

  • Methodological Answer : Combine density functional theory (DFT) calculations for electronic properties with molecular docking against target proteins (e.g., enzymes or receptors). Use software like AutoDock Vina to predict binding affinities, then validate via in vitro assays. This approach identifies substituents enhancing bioactivity, such as electron-withdrawing groups on the pyrrole ring .

Q. When encountering discrepancies in crystallographic data refinement for this compound, what strategies should be employed using software like SHELXL?

  • Methodological Answer : Address twinning or high thermal motion by refining anisotropic displacement parameters. Use SHELXL’s restraints for bond lengths/angles in disordered regions. Validate hydrogen bonding networks with PLATON or Mercury. Cross-check with powder XRD to resolve phase ambiguities .

Q. How do substituents on the pyrrole ring influence the electronic properties and reactivity of this compound, and what experimental designs can elucidate these effects?

  • Methodological Answer : Introduce substituents (e.g., halogens, methoxy groups) via Suzuki-Miyaura coupling or nucleophilic substitution. Use cyclic voltammetry to measure redox potentials and DFT to calculate frontier molecular orbitals (HOMO/LUMO). Correlate Hammett constants (σ) with reaction rates in nucleophilic acyl substitution .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide
Reactant of Route 2
N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.